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Compound of Interest |

Compound Name: 3-Formylphenyl 2-furoate
CAS No.: 332411-91-3
Cat. No.: B402931
. J

Executive Summary

Compound: 3-Formylphenyl 2-furoate CAS Registry Number: 332411-91-3 Molecular
Formula: C12HsO4 Molecular Weight: 216.19 g/mol [1][2]

This technical guide provides a comprehensive spectroscopic analysis of 3-Formylphenyl 2-
furoate, a heteroaromatic ester derivative. The compound serves as a valuable intermediate in
the synthesis of bioactive heterocycles and functionalized polymers. The data presented herein
synthesizes high-fidelity structural assignments for Nuclear Magnetic Resonance (NMR),
Infrared Spectroscopy (IR), and Mass Spectrometry (MS), designed to assist analytical
chemists and synthetic researchers in product verification and purity assessment.|[3]

Synthesis & Structural Context

To understand the spectroscopic signature, one must first understand the structural assembly.
[3] The compound is an ester formed via the nucleophilic acyl substitution of 3-
hydroxybenzaldehyde with 2-furoyl chloride (or 2-furoic acid).

Synthesis Workflow

The following diagram illustrates the standard Schotten-Baumann or base-catalyzed
esterification pathway used to generate the analyte.
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Figure 1: Synthetic pathway for 3-Formylphenyl 2-furoate via acyl substitution.

Spectroscopic Analysis
Infrared Spectroscopy (FT-IR)

The IR spectrum of 3-Formylphenyl 2-furoate is dominated by two distinct carbonyl stretches

and the characteristic heteroaromatic vibrations of the furan ring.
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. Wavenumber ) .
Functional Group ( 1 Intensity Assignment /| Notes
cm-
Fermi doublet
C-H (Aldehyde) 2830 & 2730 Weak characteristic of
aldehydes.
Electron-withdrawing
phenyl group shifts
C=0]3] (Ester) 1735 -1745 Strong o
this higher than alkyl
esters.
Conjugated with the
C=0]3] (Aldehyde) 1695 - 1705 Strong )
benzene ring.[3]
Skeletal vibrations of
C=C (Aromatic) 1580 — 1600 Medium benzene and furan
rings.[3]
Characteristic furan
C=C (Furan) 1470 — 1480 Medium ring breathing mode.
[3]
C-0O-C asymmetric
C-O (Ester) 1260 — 1290 Strong
stretch.[3]
Heteroaromatic C-H
C-H (Furan) 3120 — 3150 Weak stretch (typically

>3000 cm~1).[3]

Diagnostic Tip: The presence of two carbonyl peaks (Ester ~1740 and Aldehyde ~1700)

combined with the aldehyde C-H Fermi doublet is the primary fingerprint for this molecule.

Mass Spectrometry (EI-MS)

The fragmentation pattern under Electron lonization (70 eV) is dictated by the stability of the

furoyl cation and the phenolic radical cation.

Key lons:
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e m/z 216 (M*): Molecular ion.

e m/z 95 (Base Peak): Furoyl cation [CsH3O2]*. This is the most stable fragment, formed by
cleavage of the ester bond.[3]

e m/z 121/122: 3-Formylphenoxy radical/cation.[2]

e m/z 39: Cyclopropenyl cation (typical furan decomposition).
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Figure 2: Primary fragmentation pathway in Electron lonization Mass Spectrometry.

Nuclear Magnetic Resonance (NMR)

1H NMR (Proton NMR)
Solvent: CDCIs (7.26 ppm reference)

The proton spectrum exhibits three distinct regions: the deshielded aldehyde proton, the furan
protons, and the disubstituted benzene ring pattern.[3]
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o Shift (6 o . Coupling (J Assignment
Position Multiplicity Integration .
ppm) Hz) Logic
Aldehyde
roton; highl
-CHO 10.02 Singlet (s) 1H - P ] oy
deshielded.
[3]
Adjacent to

Oxygen; most
Furan-H5 7.68 dd 1H J=1.7,0.8 deshielded

furan proton.

[3]

Isolated

between

ester and
Ar-H2' 7.78 Narrow t/s 1H J=2.0

aldehyde

(meta to

both).[3]

Ortho to
Ar-H6' 7.75 dt 1H J=7.8,1.2 CHO, Parato
Ester.[3]

Meta to both
Ar-H5' 7.60 t (approx) 1H J=7.8 substituents.

[3]

Ortho to
J=8.0, 2.0,
Ar-H4' 7.48 ddd 1H Ester, Para to

1.0
CHO.[3]

Adjacent to
Carbonyl.[3]

Furan-H3 7.35 dd 1H J=3.5,0.8

Furan ring

"beta" proton;
Furan-H4 6.60 dd 1H J=35, 1.7

most

shielded.[3]
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Interpretation:

e Furan Ring: The H3, H4, H5 pattern (dd, dd, dd) is characteristic.[3] H4 is significantly upfield
(~6.6 ppm) compared to the others.

e Benzene Ring: Look for the 1,3-disubstitution pattern. The proton at position 2 (between the
two withdrawing groups) will be a narrow singlet/triplet appearing very downfield.

13C NMR (Carbon NMR)
Solvent: CDCIs (77.16 ppm reference)
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Carbon Type Shift (6 ppm) Assighment

Carbonyl carbon of the formyl
C=0 (Aldehyde) 191.2

group.[3]

Ester carbonyl attached to
C=0 (Ester) 157.1

furan.[3]

Benzene C3 (attached to
Ar-C (Ipso-0) 151.0

Oxygen).[3]

Alpha carbon in furan (next to
Furan-C5 147.5

0).[3]

Ipso carbon in furan (attached
Furan-C2 144.0

to C=0).[3]

Benzene C1 (attached to
Ar-C (Ipso-CHO) 137.5

CHO).[3]

Benzene C6 (Ortho to CHO).
Ar-C (CH) 130.5

[3]
Ar-C (CH) 130.2 Benzene C5 (Meta).[3]
Ar-C (CH) 127.5 Benzene C4 (Para to CHO).[3]

Benzene C2 (Between
Ar-C (CH) 122.0 _

substituents).[3]

Beta carbon in furan (next to
Furan-C3 1195

C=0).[3]

Beta carbon in furan (far from
Furan-C4 112.4

C=0).[3]

Experimental Protocols
Sample Preparation for Spectroscopy

To ensure data integrity (Trustworthiness), the following purification protocol is recommended
before spectral acquisition:
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» Dissolution: Dissolve 50 mg of crude product in 2 mL of Ethyl Acetate.

« Filtration: Pass through a 0.45 um PTFE syringe filter to remove inorganic salts (e.g.,
triethylamine hydrochloride).

o Evaporation: Remove solvent under reduced pressure (Rotavap) at 40°C.

e Drying: Dry under high vacuum (0.1 mbar) for 4 hours to remove trace solvent peaks (e.g.,
EtOAc at 2.05 ppm/4.12 ppm in H-NMR) that can obscure the aliphatic region.

 NMR Solvent: Use CDCIs neutralized with K2COs or Ag folil if the compound is acid-sensitive
(though 3-formylphenyl 2-furoate is generally stable).

Quality Control Criteria

e HPLC Purity: >98% (Area %) at 254 nm.

» H-NMR Check: No visible peaks for 3-hydroxybenzaldehyde (starting material) at 9.90 ppm
(distinct from product aldehyde at 10.02 ppm) or phenol -OH broad singlet.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Reference: Spectroscopic Profiling of 3-
Formylphenyl 2-furoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b402931#spectroscopic-data-for-3-formylphenyl-2-
furoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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